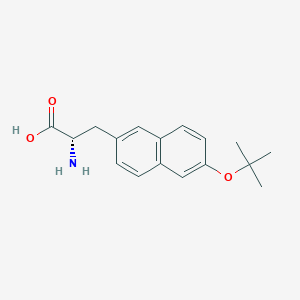
(S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a tert-butoxy group attached to a naphthalene ring, which is further connected to a propanoic acid moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for a more efficient and sustainable process compared to traditional batch methods
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups into the naphthalene ring.
Scientific Research Applications
(S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s binding affinity and specificity towards enzymes and receptors. The naphthalene ring provides a rigid framework that can interact with hydrophobic pockets in proteins, while the amino and carboxyl groups facilitate hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid: Similar structure but with a methoxy group instead of a tert-butoxy group.
(S)-2-Amino-3-(6-ethoxynaphthalen-2-yl)propanoic acid: Contains an ethoxy group instead of a tert-butoxy group.
Uniqueness
The presence of the tert-butoxy group in (S)-2-Amino-3-(6-(tert-butoxy)naphthalen-2-yl)propanoic acid imparts unique steric and electronic properties, making it distinct from its analogs. This group can enhance the compound’s stability and reactivity, providing advantages in various chemical and biological applications.
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(2S)-2-amino-3-[6-[(2-methylpropan-2-yl)oxy]naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C17H21NO3/c1-17(2,3)21-14-7-6-12-8-11(4-5-13(12)10-14)9-15(18)16(19)20/h4-8,10,15H,9,18H2,1-3H3,(H,19,20)/t15-/m0/s1 |
InChI Key |
KQNSDRJDGJLOTR-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















